

# Application Notes and Protocols for Onilcamotide Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient selection criteria for clinical trials involving **Onilcamotide**, a peptide-based cancer vaccine. The information is compiled from the phase 2b BRaVac trial (NCT04114825) and is intended to guide researchers in designing future studies and identifying suitable patient cohorts.[1][2][3][4]

## **Patient Selection Criteria**

The selection of patients for **Onilcamotide** clinical trials is critical to ensure the safety of the participants and the integrity of the study data. The criteria for the BRaVac phase 2b trial provide a strong framework for future investigations.

## **Inclusion Criteria**

Patients must meet all of the following criteria to be considered for enrollment:



| Criteria                                                            | Specification                                                                                                                                                                                                                          | Source    |
|---------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Diagnosis                                                           | Histologically confirmed prostatic adenocarcinoma with biochemical recurrence (BCR) within 3 years of radical prostatectomy (RP) or definitive radiotherapy (RT). No distant metastasis confirmed by CT imaging and bone scintigraphy. | [1][2][5] |
| Biochemical Recurrence<br>(BCR) after Radical<br>Prostatectomy (RP) | - PSA ≥0.2 ng/mL- PSA  Doubling Time (PSADT) >3  months and <12 months                                                                                                                                                                 | [1][2]    |
| Biochemical Recurrence<br>(BCR) after Radiotherapy (RT)             | - PSA >nadir + 2 ng/mL-<br>PSADT >3 months and <12<br>months                                                                                                                                                                           | [1][2]    |
| Performance Status                                                  | Eastern Cooperative Oncology<br>Group (ECOG) performance<br>status of 0, 1, or 2.                                                                                                                                                      | [1][3]    |
| Hematological Function                                              | - Hemoglobin ≥5.6 mmol/L-<br>Absolute granulocyte count<br>≥1.5 x 10°/L- Platelets ≥100 x<br>10°/L                                                                                                                                     | [1][4]    |
| Hepatic Function                                                    | - Total bilirubin ≤1.5 x upper limit of normal (ULN)- Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) ≤2.5 x ULN                                                                      | [1][3]    |
| Renal Function                                                      | Creatinine ≤1.5 x ULN                                                                                                                                                                                                                  | [1][3]    |

# **Exclusion Criteria**



Patients meeting any of the following criteria are not eligible for enrollment:

| Criteria                              | Specification                                                                                                                                                                                                               | Source    |
|---------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Androgen Deprivation Therapy<br>(ADT) | - Currently receiving ADT or considered a candidate for immediate ADT Prior ADT is exclusionary unless it was administered for ≤36 months in the neoadjuvant/adjuvant setting and concluded ≥9 months before randomization. | [1][2][3] |
| Planned Salvage Therapy               | Planned salvage therapy with radiation treatment or radical prostatectomy.                                                                                                                                                  | [1][2][3] |
| Testosterone Levels                   | Castrate level of serum testosterone <50 ng/dL at screening.                                                                                                                                                                | [1][2][3] |
| Prostate-Specific Antigen (PSA)       | PSA >10 ng/mL.                                                                                                                                                                                                              | [1][2][3] |

# **Experimental Protocols**

The following are generalized protocols for key laboratory assessments required for patient screening in **Onilcamotide** clinical trials. These should be adapted to the specific standard operating procedures of the testing laboratory.

## **Prostate-Specific Antigen (PSA) Measurement**

Principle: The measurement of serum PSA levels is a critical component of both inclusion and exclusion criteria. It is used to define biochemical recurrence and to monitor disease progression.[6][7][8]

#### Methodology:

• Sample Collection: Collect whole blood in a serum separator tube (SST).



- Sample Processing: Allow the blood to clot at room temperature for at least 30 minutes. Centrifuge at 1000-1300 x g for 15 minutes to separate the serum.
- Analysis: Analyze the serum for PSA concentration using a validated immunoassay (e.g., chemiluminescent immunoassay). The assay should be calibrated according to the manufacturer's instructions.
- PSA Doubling Time (PSADT) Calculation: PSADT should be calculated using at least three
  PSA values obtained over a period of at least 6 months, with the last two values rising. The
  calculation can be performed using the natural logarithm of 2 (approximately 0.693) divided
  by the slope of the linear regression of the natural logarithm of PSA values over time.

# Serum Creatinine Measurement (for Renal Function Assessment)

Principle: Serum creatinine levels are used to assess renal function, which is important for ensuring the patient can safely metabolize and excrete the investigational product.[9][10][11] [12]

Methodology (Jaffe Rate Method):

- Sample Collection: Collect whole blood in a serum separator tube (SST).
- Sample Processing: Allow the blood to clot and centrifuge to separate the serum.
- Analysis: The Jaffe rate method involves the reaction of creatinine with alkaline picrate to form a colored complex. The rate of color formation is proportional to the creatinine concentration. The analysis is typically performed on an automated clinical chemistry analyzer.
- Reporting: Results are reported in mg/dL or μmol/L. The upper limit of normal (ULN) is laboratory-dependent.

## **Liver Function Tests (ALT, AST, ALP)**

Principle: Measurement of liver enzymes is crucial to rule out significant hepatic dysfunction that could affect drug metabolism or indicate underlying liver disease.[13][14][15][16][17]



#### Methodology:

- Sample Collection: Collect whole blood in a serum separator tube (SST).
- Sample Processing: Separate serum by centrifugation after clotting.
- Analysis:
  - ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase): These are
    typically measured using enzymatic rate methods on an automated clinical chemistry
    analyzer. The rate of consumption of NADH, measured by a decrease in absorbance at
    340 nm, is proportional to the enzyme activity.
  - ALP (Alkaline Phosphatase): This is commonly measured using a colorimetric assay where ALP catalyzes the hydrolysis of a substrate (e.g., p-nitrophenyl phosphate) to produce a colored product. The rate of color formation is proportional to the ALP activity.
- Reporting: Results are reported in Units per liter (U/L). The upper limit of normal (ULN) is specific to each laboratory.

## **Visualizations**

## **Onilcamotide Mechanism of Action**



Click to download full resolution via product page

Caption: **Onilcamotide** stimulates an anti-tumor immune response.

# **Patient Screening and Enrollment Workflow**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Clinical Trial: NCT04114825 My Cancer Genome [mycancergenome.org]
- 3. onclive.com [onclive.com]



- 4. targetedonc.com [targetedonc.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Prostate-Specific Antigen (PSA) Test NCI [cancer.gov]
- 8. auanet.org [auanet.org]
- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 10. med.libretexts.org [med.libretexts.org]
- 11. wwwn.cdc.gov [wwwn.cdc.gov]
- 12. Creatinine test Mayo Clinic [mayoclinic.org]
- 13. Liver function tests Mayo Clinic [mayoclinic.org]
- 14. Liver Function Tests: MedlinePlus Medical Test [medlineplus.gov]
- 15. Liver Function Tests StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Guidelines on the management of abnormal liver blood tests | Gut [gut.bmj.com]
- 17. acgcdn.gi.org [acgcdn.gi.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Onilcamotide Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15361962#patient-selection-criteria-for-onilcamotide-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com